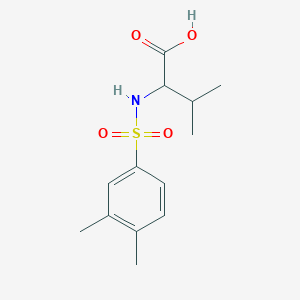

2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is closely related to the one you asked about . It has a molecular weight of 287.34 and its IUPAC name is N-[(3,4-dimethylphenyl)sulfonyl]threonine . It’s a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is 1S/C12H17NO5S/c1-7-4-5-10(6-8(7)2)19(17,18)13-11(9(3)14)12(15)16/h4-6,9,11,13-14H,1-3H3,(H,15,16) .

Physical and Chemical Properties Analysis

The compound “2-(3,4-Dimethylbenzenesulfonamido)-3-hydroxybutanoic acid” is a powder at room temperature . It has a molecular weight of 287.34 .

Scientific Research Applications

Overview

The specific chemical compound 2-(3,4-Dimethylbenzenesulfonamido)-3-methylbutanoic acid has not been directly identified in the retrieved scientific literature. However, exploring the broader context of research around similar compounds and their applications can provide insights into potential areas where such a molecule might have relevance. The following are areas connected to the structural features or functional groups of the compound , highlighting the types of research applications and findings related to compounds with somewhat similar chemical characteristics.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a critical area of research for environmental remediation, focusing on the degradation of persistent organic pollutants in water. For compounds with complex structures, such as this compound, AOPs offer a pathway for breakdown and neutralization. Research has extensively covered the degradation pathways, by-products, and the biotoxicity of organic pollutants, providing a foundation for understanding how similar compounds might be treated using these technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Effects of Phenolic Compounds

Phenolic compounds, such as chlorogenic acid (CGA), are known for their broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. While this compound does not directly fall into this category, research into the biological activities of phenolic acids can offer insights into potential health-related applications of a wide array of compounds, including those with unique structural features (Naveed et al., 2018).

Environmental Impact of Industrial Compounds

Studies have also delved into the environmental fate, toxicity, and remediation strategies for industrial chemicals, including perfluorinated compounds like PFOS and PFOA. These investigations shed light on the persistence, bioaccumulation, and potential health risks associated with synthetic chemicals, providing a backdrop for evaluating the environmental and health implications of other complex molecules, including this compound (Post, Cohn, & Cooper, 2012).

Safety and Hazards

Properties

IUPAC Name |

2-[(3,4-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-8(2)12(13(15)16)14-19(17,18)11-6-5-9(3)10(4)7-11/h5-8,12,14H,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLPOYKTLXKPGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2941041.png)

![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)

![5-((4-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2941044.png)

![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)